molecular formula C6H10N2O B14715004 4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one CAS No. 23227-96-5

4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one

Cat. No.: B14715004
CAS No.: 23227-96-5
M. Wt: 126.16 g/mol
InChI Key: KJZAENJNBTVSJU-UHFFFAOYSA-N
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Description

4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic organic compound. Heterocyclic compounds are those that contain a ring structure composed of at least one atom other than carbon. This compound features a pyridazine ring, which is a six-membered ring with two adjacent nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of a hydrazine derivative with a diketone or an equivalent compound. The reaction conditions often include heating and the use of a solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction might convert the compound into a more oxidized form, potentially introducing additional functional groups.

    Reduction: Reduction reactions could lead to the formation of a more saturated ring structure.

    Substitution: The compound can undergo substitution reactions where one of the hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Reagents like halogens or alkylating agents under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridazinone derivative, while reduction could produce a more saturated pyridazine ring.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potentially useful in the development of pharmaceuticals due to its heterocyclic structure.

    Industry: Could be used in the production of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with a similar ring structure but without the methyl groups.

    4,5-Dihydropyridazin-3(2H)-one: Similar structure but without the methyl groups at positions 4 and 6.

    6-Methylpyridazin-3(2H)-one: A related compound with a methyl group at position 6.

Uniqueness

4,6-Dimethyl-4,5-dihydropyridazin-3(2H)-one is unique due to the presence of two methyl groups, which can influence its chemical reactivity and physical properties. These modifications can make it more suitable for specific applications compared to its analogs.

Properties

CAS No.

23227-96-5

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

3,5-dimethyl-4,5-dihydro-1H-pyridazin-6-one

InChI

InChI=1S/C6H10N2O/c1-4-3-5(2)7-8-6(4)9/h4H,3H2,1-2H3,(H,8,9)

InChI Key

KJZAENJNBTVSJU-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=NNC1=O)C

Origin of Product

United States

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